molecular formula C20H22N4O4 B2512950 N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide CAS No. 613219-69-5

N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2512950
CAS No.: 613219-69-5
M. Wt: 382.42
InChI Key: RDCJMRUBNVYNGL-CIAFOILYSA-N
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Description

N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound known for its broad spectrum of applications in various scientific fields, such as chemistry, biology, medicine, and industry. This compound has been the subject of numerous studies due to its unique structure and promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves a condensation reaction between 3,4,5-trimethoxybenzoic acid hydrazide and 1-ethyl-2-formylbenzimidazole. The reaction often requires a suitable solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.

  • Step 1: Synthesize 1-ethyl-2-formylbenzimidazole by reacting 1-ethylbenzimidazole with an appropriate formylating agent.

  • Step 2: Condense the synthesized 1-ethyl-2-formylbenzimidazole with 3,4,5-trimethoxybenzoic acid hydrazide in the presence of a solvent.

Industrial Production Methods

On an industrial scale, the production involves similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors to improve efficiency and yield, and ensuring proper purification steps such as recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo oxidation reactions to form corresponding N-oxides.

  • Reduction: Reduction reactions can yield various derivatives depending on the reducing agents used.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or benzohydrazide moieties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The reactions typically yield derivatives with modified chemical and physical properties, depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocyclic compounds.

  • Precursor in the development of complex molecular architectures.

Biology

  • Used in the synthesis of bioactive molecules.

  • Investigated for potential antimicrobial and antiviral activities.

Medicine

  • Research into anticancer properties.

  • Potential use in the development of new pharmaceuticals.

Industry

  • Application in the development of advanced materials.

  • Use in the creation of organic semiconductors.

Mechanism of Action

The mechanism by which N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide exerts its effects is often linked to its ability to interact with specific molecular targets. For instance, it can bind to DNA or proteins, affecting their function and leading to therapeutic outcomes.

Molecular Targets and Pathways Involved

  • DNA intercalation, affecting replication and transcription.

  • Inhibition of specific enzymes involved in disease pathways.

  • Modulation of cellular signaling pathways.

Comparison with Similar Compounds

N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its particular substituents, which provide distinctive properties not observed in similar compounds such as:

  • N'-[(E)-(1-methyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide: Lacks the ethyl group, potentially reducing its efficacy in certain applications.

  • N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-4-methoxybenzohydrazide: Missing additional methoxy groups, altering its chemical behavior.

By highlighting these differences, the uniqueness of this compound becomes evident, emphasizing its importance in scientific research and applications.

And that’s a wrap! Want to dive even deeper into any of these sections?

Properties

IUPAC Name

N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-5-24-15-9-7-6-8-14(15)22-18(24)12-21-23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-12H,5H2,1-4H3,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJMRUBNVYNGL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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